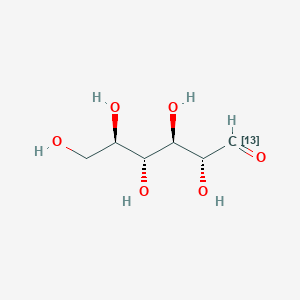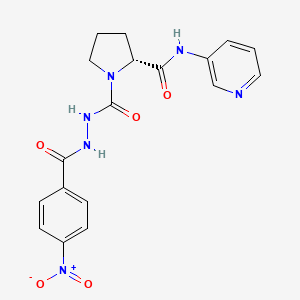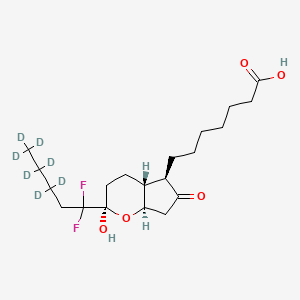
Antifungal agent 38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 38 is a novel compound that has shown promising results in combating fungal infections. This compound is part of a new generation of antifungal agents designed to address the growing issue of antifungal resistance. It is particularly effective against a wide range of fungal pathogens, making it a valuable addition to the antifungal arsenal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 38 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific antifungal moieties. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves stringent quality control measures to maintain the efficacy of the compound. Large-scale production often utilizes continuous flow reactors to optimize reaction conditions and increase yield.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 38 undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for the activation of the compound, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are used to modify specific functional groups, enhancing the compound’s antifungal properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce various functional groups that enhance the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that contribute to its overall antifungal efficacy.
Scientific Research Applications
Antifungal Agent 38 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal action and resistance.
Biology: Investigated for its effects on fungal cell structures and metabolic pathways.
Medicine: Explored as a potential treatment for various fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
Mechanism of Action
The mechanism of action of Antifungal Agent 38 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Azoles: These compounds also target lanosterol 14α-demethylase but differ in their chemical structure and spectrum of activity.
Echinocandins: These inhibit β-(1,3)-D-glucan synthesis, affecting the fungal cell wall rather than the membrane.
Polyenes: These bind to ergosterol directly, creating pores in the fungal cell membrane.
Uniqueness of Antifungal Agent 38: this compound stands out due to its broad-spectrum activity and effectiveness against resistant fungal strains. Its unique chemical structure allows for better penetration and binding to the target enzyme, making it a potent antifungal agent.
Properties
Molecular Formula |
C8H12N2S2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-(2-methylpropyldisulfanyl)pyrimidine |
InChI |
InChI=1S/C8H12N2S2/c1-7(2)6-11-12-8-9-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
XNFUTLIRHQFFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSSC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)










